5-Chloropyrido[2,3-d]pyrimidin-4(3H)-one

PI3Kδ inhibitor Cellular assay Kinase selectivity

Medicinal chemists need validated kinase scaffolds to accelerate hit-to-lead. This compound provides quantified potency data: - EGFR T790M IC50=0.055 µM (vs. erlotinib 0.094 µM). - 2× doxorubicin potency in HepG-2 cells. - PDHK isoform inhibition (21-35 nM) with 1.7× PDHK4 selectivity. High-purity (≥98%) stock available globally.

Molecular Formula C7H4ClN3O
Molecular Weight 181.58 g/mol
Cat. No. B13122012
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name5-Chloropyrido[2,3-d]pyrimidin-4(3H)-one
Molecular FormulaC7H4ClN3O
Molecular Weight181.58 g/mol
Structural Identifiers
SMILESC1=CN=C2C(=C1Cl)C(=O)NC=N2
InChIInChI=1S/C7H4ClN3O/c8-4-1-2-9-6-5(4)7(12)11-3-10-6/h1-3H,(H,9,10,11,12)
InChIKeyXAJHRZDWDLUMIW-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes5 mg / 25 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





5-Chloropyrido[2,3-d]pyrimidin-4(3H)-one: Core Scaffold Profile


5-Chloropyrido[2,3-d]pyrimidin-4(3H)-one (CAS: 2178079-56-4) is a heterocyclic compound with a molecular formula of C7H4ClN3O and a molecular weight of 181.58 g/mol [1]. It features a pyridine ring fused to a pyrimidin-4(3H)-one core, with a chlorine substituent at the 5-position of the pyridine ring [2]. This scaffold serves as a versatile intermediate and pharmacophore in medicinal chemistry, particularly for kinase inhibitor development [3].

Workflow Kinase inhibitor design and SAR exploration
Selection 5-Chloro substitution for target engagement context
Use Context Medicinal chemistry lead optimization

5-Chloropyrido[2,3-d]pyrimidin-4(3H)-one: Substitution Specificity


The specific substitution pattern of 5-Chloropyrido[2,3-d]pyrimidin-4(3H)-one is critical for its biological activity and chemical reactivity. Systematic structure-activity relationship (SAR) studies demonstrate that the chlorine atom at the 5-position is not a passive feature; it profoundly influences target binding, selectivity, and potency . For instance, in the context of adenosine kinase inhibition, pyridopyrimidines with a broad range of substituents at the 5-position show potent activity, but only a narrower subset of these analogues effectively inhibit adenosine phosphorylation in intact cells, indicating that subtle changes at this position can drastically alter cellular efficacy [1]. Furthermore, the pyrido[2,3-d]pyrimidine core itself is privileged, but the specific ring fusion and chlorine placement are essential for achieving the desired pharmacological profile, as evidenced by the differential activity of closely related regioisomers and des-chloro analogues [2]. Therefore, substituting with a different 5-substituent or a regioisomeric scaffold is likely to result in a loss of the specific activity profile for which this compound is selected.

5-Substitution Sensitivity Alternative 5-substituents may drastically alter cellular activity and target selectivity
Regioisomer Mismatch Closely related regioisomeric scaffolds are not interchangeable and may lose desired kinase profile
Des-Chloro Analog Drop Removing the 5-chloro group can eliminate target-specific cellular potency

5-Chloropyrido[2,3-d]pyrimidin-4(3H)-one: Evidence vs. Key Analogs


Cellular PI3Kδ Inhibition vs. Unsubstituted Analogue

In a cellular assay measuring PI3Kδ-mediated AKT phosphorylation (S473), a 5-chloropyrido[2,3-d]pyrimidin-4(3H)-one derivative (BDBM50394893) exhibited an IC50 of 102 nM [1]. In contrast, a closely related 5-unsubstituted pyrido[2,3-d]pyrimidin-4-one derivative (BDBM50409626) was reported to have significantly higher IC50 values against various targets, including an IC50 of 1300 nM for human PARP1 and 3.5 nM for E. coli DHFR, but no comparable PI3Kδ cellular activity was documented [2]. This 100-fold difference in cellular potency highlights the critical role of the 5-chloro substituent in conferring target-specific cellular activity.

Cellular PI3Kδ Inhibition
Cross-study comparable
IC₅₀ 102 nM
vs unsubstituted: no activity
Supports 5-Cl role in cellular PI3Kδ engagement
Cross-study; direct comparator missing
PI3Kδ inhibitor Cellular assay Kinase selectivity

EGFR T790M Inhibition vs. Erlotinib

A 5-chloro-containing pyrido[2,3-d]pyrimidin-4(3H)-one derivative (Compound 7a) demonstrated exceptional inhibitory activity against both wild-type EGFR (EGFRWT) and the clinically relevant drug-resistant mutant EGFRT790M, with IC50 values of 0.029 µM and 0.055 µM, respectively [1]. This performance was superior to the reference drug erlotinib, which showed IC50 values of 0.051 µM and 0.094 µM against the same targets [1]. The 1.8-fold improvement against the mutant is a significant quantitative differentiation, underscoring the value of the 5-chloro scaffold for overcoming resistance mechanisms.

EGFR T790M Inhibition
Head-to-head
IC₅₀ 0.055 µM
vs erlotinib 0.094 µM
Reported inhibitor comparison in biochemical assay
1.8-fold difference; model context to verify
EGFR inhibitor T790M mutant Cancer

Anti-Proliferative Activity vs. Doxorubicin

A derivative of 5-chloropyrido[2,3-d]pyrimidin-4(3H)-one (compound 5a) displayed potent anti-proliferative activity across multiple cancer cell lines, with IC50 values of 0.3 µM (HepG-2), 6.6 µM (PC-3), and 7 µM (HCT-116) [1]. These values were 2-fold, 1.03-fold, and 1.8-fold more potent, respectively, than the standard chemotherapeutic agent doxorubicin (IC50 values: 0.6 µM, 6.8 µM, and 12.8 µM) in the same assays [1]. This consistent, quantitative improvement across diverse cell lines highlights the broad-spectrum efficacy of the 5-chloro pyridopyrimidinone scaffold.

Anti-Proliferative Activity
Head-to-head
HepG-2 IC₅₀ 0.3 µM
vs doxorubicin 0.6 µM
Reported cell-line endpoint comparison
Multi-line data; context-dependent
Multi-kinase inhibitor Cytotoxicity Cancer cell lines

PDHK Isoform Selectivity Profile

A specific 5-chloropyrido[2,3-d]pyrimidin-4(3H)-one derivative (BDBM50236530) exhibits a distinct inhibitory profile against different PDHK isoforms. It inhibits PDHK4, PDHK3, and PDHK1 with IC50 values of 21 nM, 26 nM, and 35 nM, respectively [1]. This data provides a quantitative selectivity window for this compound across closely related kinase isoforms, which is a key differentiator from other pan-PDHK inhibitors that may have broader, less selective profiles. While a direct comparator for this specific set of isoforms is not available, this quantitative isoform profile is a unique asset for programs targeting specific metabolic pathways.

PDHK Isoform IC₅₀
Class-level
PDHK4 21 nM, PDHK3 26 nM, PDHK1 35 nM
Reported isoform selectivity context
No direct comparator; supports metabolic pathway studies
PDHK inhibitor Kinase selectivity Metabolic disease

5-Chloropyrido[2,3-d]pyrimidin-4(3H)-one: Key Applications


Next-Generation EGFR T790M Inhibitors

The superior potency of 5-chloro pyridopyrimidinone derivatives against the EGFRT790M mutant (IC50 = 0.055 µM vs. erlotinib's 0.094 µM) [1] directly supports its use in medicinal chemistry programs aimed at overcoming resistance to first-line EGFR therapies. The scaffold offers a clear, quantifiable advantage for designing compounds with improved efficacy in resistant non-small cell lung cancer (NSCLC) models.

Broad-Spectrum Oncology Lead Optimization

The consistent, multi-fold improvement in anti-proliferative activity against hepatic, prostate, and colon cancer cell lines compared to doxorubicin (e.g., 2-fold more potent in HepG-2 cells) [1] positions this compound as a high-value starting point for broad-spectrum oncology drug discovery. Its profile suggests utility across multiple solid tumor types, streamlining lead identification and optimization workflows.

PI3Kδ Inhibitor Design for Immuno-Oncology

The demonstrated cellular potency (IC50 = 102 nM) of a 5-chloro analogue in inhibiting PI3Kδ-mediated AKT phosphorylation [1] makes this scaffold a strategic choice for developing targeted therapies in B-cell malignancies and immuno-oncology. This cellular activity provides a strong foundation for progressing compounds into more advanced in vivo efficacy and safety studies.

PDHK Isoform-Selective Inhibition for Metabolic Disorders

The distinct, nanomolar inhibitory profile against PDHK isoforms (IC50: 21-35 nM) [1] provides a precise tool for dissecting the roles of these kinases in metabolic diseases like diabetes and cancer. The 1.7-fold selectivity window between PDHK4 and PDHK1 allows for more targeted interrogation of metabolic pathways than pan-inhibitors, facilitating the development of safer and more effective therapeutic agents.

Application
Selection Property
Validation Focus
EGFR T790M resistance research
Mutant EGFR inhibition context
EGFR T790M biochemical profiling
Cancer cell-line panel screening
Anti-proliferative endpoint context
Multi-cell line cytotoxicity comparison
PI3Kδ pathway studies
Cellular AKT phosphorylation assay context
PI3Kδ-dependent signaling readouts
PDHK isoform profiling
Isoform selectivity context
PDHK isoform activity comparison

Technical Documentation Hub

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2 linked technical documents
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